

# Spectroscopic analysis to confirm the structure of (R)-5-Bromomethyl-2-pyrrolidinone

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## Compound of Interest

Compound Name: (R)-5-Bromomethyl-2-pyrrolidinone

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## An Objective Guide to the Spectroscopic Confirmation of (R)-5-Bromomethyl-2-pyrrolidinone

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral building blocks like **(R)-5-Bromomethyl-2-pyrrolidinone** is a critical step in ensuring the synthesis of targeted, enantiomerically pure active pharmaceutical ingredients. This guide provides a comparative overview of the spectroscopic data used to verify the structure of **(R)-5-Bromomethyl-2-pyrrolidinone**, contrasting it with the parent compound, 2-pyrrolidinone. The combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and definitive structural analysis.

## Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FTIR, and Mass Spectrometry. Data for the parent compound, 2-pyrrolidinone, is included to highlight the structural contributions of the bromomethyl group.

### Table 1: $^1\text{H}$ NMR Data Comparison (400 MHz, $\text{CDCl}_3$ )

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
(R)-5-Bromomethyl-2-pyrrolidinone	~6.0-6.5	broad s	1H	N-H
	~3.9-4.1	m	1H	H-5 (CH)
	~3.4-3.6	m	2H	H-6 (CH <sub>2</sub> Br)
	~2.3-2.5	m	2H	H-3 (CH <sub>2</sub> )
	~1.8-2.2	m	2H	H-4 (CH <sub>2</sub> )
2-Pyrrolidinone[1]	~7.0-7.5	broad s	1H	N-H
	~3.4	t	2H	H-5 (CH <sub>2</sub> )
	~2.3	t	2H	H-2 (CH <sub>2</sub> )
	~2.0	p	2H	H-4 (CH <sub>2</sub> )

Note: <sup>1</sup>H NMR data for the (S)-enantiomer has been reported and is expected to be identical to the (R)-enantiomer in an achiral solvent.[2] Chemical shifts are approximate and can vary based on solvent and concentration.

## Table 2: <sup>13</sup>C NMR Data Comparison (100 MHz, CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
(R)-5-Bromomethyl-2-pyrrolidinone	~177	C-2 (C=O)
~57	C-5 (CH)	
~35	C-6 (CH <sub>2</sub> Br)	
~30	C-3 (CH <sub>2</sub> )	
~28	C-4 (CH <sub>2</sub> )	
2-Pyrrolidinone	~179	C-2 (C=O)
~42	C-5 (CH <sub>2</sub> )	
~31	C-3 (CH <sub>2</sub> )	
~18	C-4 (CH <sub>2</sub> )	

**Table 3: Key FTIR Absorption Data (cm<sup>-1</sup>)**

Compound	N-H Stretch	C-H Stretch (sp <sup>3</sup> )	C=O Stretch (Lactam)	C-Br Stretch
(R)-5-Bromomethyl-2-pyrrolidinone	~3200	~2850-2960	~1680	~650-750
2-Pyrrolidinone[3] [4]	~3250	~2880-2970	~1670[3]	N/A

**Table 4: Mass Spectrometry Data**

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
(R)-5-Bromomethyl-2-pyrrolidinone	C <sub>5</sub> H <sub>8</sub> BrNO[5]	178.03 g/mol [5]	177/179 [M] <sup>+</sup> , 98 [M-Br] <sup>+</sup> , 84 [M-CH <sub>2</sub> Br] <sup>+</sup>

The presence of two peaks of nearly equal intensity at  $m/z$  177 and 179 is the characteristic isotopic signature of a molecule containing one bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the spectroscopic analyses cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of **(R)-5-Bromomethyl-2-pyrrolidinone** is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform- $d$  ( $\text{CDCl}_3$ ), in a 5 mm NMR tube.[\[9\]](#)

- $^1\text{H}$  NMR: The spectrum is acquired on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm).
- $^{13}\text{C}$  NMR: The spectrum is acquired on the same instrument at a frequency of 100 MHz. Chemical shifts are referenced to the  $\text{CDCl}_3$  solvent signal at 77.16 ppm.

### Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$ . The data is presented as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

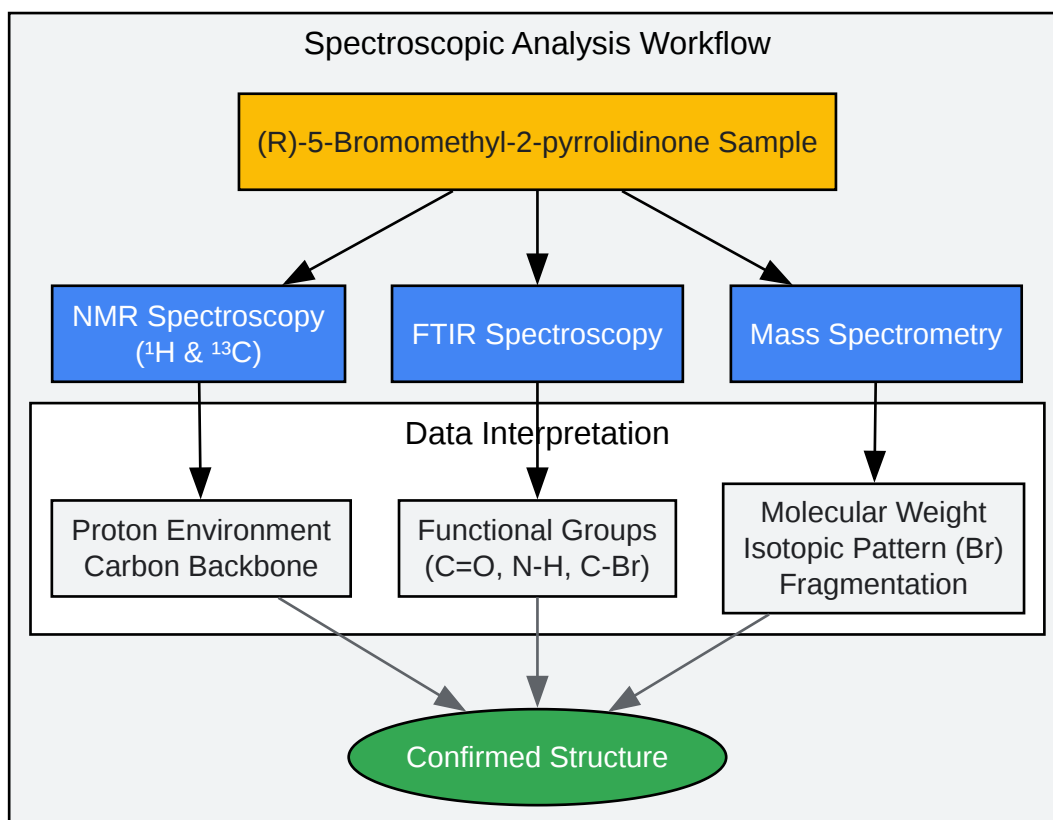
### Mass Spectrometry (MS)

Mass analysis is performed using an Electron Ionization (EI) source. The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

- Ionization: A standard electron energy of 70 eV is used for ionization.
- Analysis: The resulting ions are separated by a quadrupole mass analyzer. The spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio ( $m/z$ ). The presence of bromine's characteristic  $M^+$  and  $M+2$  isotopic peaks is a key diagnostic feature.  
[\[6\]](#)[\[8\]](#)

## Mandatory Visualization

The logical workflow for confirming the structure of **(R)-5-Bromomethyl-2-pyrrolidinone** using these spectroscopic techniques is illustrated below.



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Caption: Workflow for structural confirmation.

## Conclusion

The structural confirmation of **(R)-5-Bromomethyl-2-pyrrolidinone** is achieved through the synergistic application of multiple spectroscopic techniques.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy elucidate the precise connectivity of the carbon and hydrogen framework, confirming the pyrrolidinone ring and the presence and position of the bromomethyl substituent. FTIR spectroscopy provides definitive evidence for key functional groups, notably the lactam carbonyl and the carbon-bromine bond. Finally, mass spectrometry confirms the correct molecular weight and, critically, the presence of a single bromine atom through its distinct

isotopic pattern.[6][7][8] The combined data from these methods provides an unequivocal and robust confirmation of the target structure, a vital checkpoint in the synthesis of complex molecules for pharmaceutical and research applications.

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